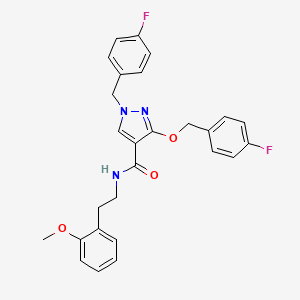

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide

Beschreibung

This compound is a pyrazole-4-carboxamide derivative featuring dual 4-fluorobenzyl substituents at positions 1 and 3 of the pyrazole ring, with a 2-methoxyphenethyl group attached to the carboxamide nitrogen.

Eigenschaften

IUPAC Name |

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-[2-(2-methoxyphenyl)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F2N3O3/c1-34-25-5-3-2-4-21(25)14-15-30-26(33)24-17-32(16-19-6-10-22(28)11-7-19)31-27(24)35-18-20-8-12-23(29)13-9-20/h2-13,17H,14-16,18H2,1H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAPTDGVMBPYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. A common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the fluorobenzyl groups: This step involves the alkylation of the pyrazole ring with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Attachment of the methoxyphenethyl group: This can be accomplished through a nucleophilic substitution reaction using 2-methoxyphenethylamine and a suitable leaving group on the pyrazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl positions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors.

Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Biological Studies: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular mechanisms and interactions.

Industrial Applications: It may be utilized in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

The compound’s activity profile can be inferred by comparing it to analogs with shared structural motifs:

Functional Group Impact on Pharmacokinetics

- Fluorinated Aromatic Groups: The dual 4-fluorobenzyl groups in the target compound likely enhance membrane permeability compared to non-fluorinated analogs (e.g., benzyl or chlorobenzyl derivatives in ). Fluorine’s electronegativity may also strengthen hydrogen bonding with biological targets .

- Methoxyphenethyl Side Chain : The 2-methoxyphenethyl group could improve solubility relative to purely lipophilic substituents (e.g., trifluoromethyl in ), while the methoxy group may engage in π-stacking interactions .

Research Findings and Implications

Receptor Binding and Selectivity

Compounds with fluorobenzyl and methoxyphenyl groups (e.g., ) exhibit nanomolar to micromolar binding affinities for neurotensin receptors (NTS1/NTS2), suggesting the target compound may act on similar pathways. For example:

- Compound 28b (): IC₅₀ = 0.5 μM for NTS1, highlighting the role of methoxyphenyl groups in receptor engagement.

- N-(4-Fluorobenzyl)pyrazole-3-carboxamide (): Ki = 1.2 nM for NTS2, indicating fluorine’s contribution to high affinity .

Antimicrobial Activity

Pyrazole derivatives with fluorinated aromatic systems (e.g., ) show antimycobacterial activity against M. tuberculosis (MIC = 0.5–2 μg/mL). The target compound’s dual fluorobenzyl groups may enhance potency compared to mono-fluorinated analogs .

Biologische Aktivität

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrazole core, fluorobenzyl groups, and a methoxyphenethyl moiety. Its chemical formula is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in signaling pathways. Preliminary studies suggest that it may act as an antagonist or modulator at certain neurotransmitter receptors, although specific receptor interactions remain to be fully elucidated.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| K562 (Leukemia) | 3.8 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the release of pro-inflammatory cytokines and reduce oxidative stress markers.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against various cancer types. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, suggesting broad-spectrum anticancer potential .

- Inflammation Model : Another study investigated the anti-inflammatory effects using a murine model of acute inflammation. The compound significantly reduced paw edema and inflammatory cytokine levels compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the optimized synthetic routes for 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

- Coupling Reactions : Amidation using EDC·HCl and HOBt·H₂O as coupling agents under inert atmospheres (e.g., nitrogen) to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents like DMF or DCM are preferred for intermediate steps, while microwave-assisted synthesis can enhance reaction efficiency for pyrazole derivatives .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of fluorobenzyl and methoxyphenethyl substituents. For example, the deshielded proton at C-3 of the pyrazole ring (~δ 8.2 ppm) indicates substitution .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~508.2 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of fluorobenzyl and methoxyphenethyl groups in target binding?

- Methodological Answer :

- Analog Synthesis : Replace fluorobenzyl with chlorobenzyl or non-halogenated benzyl groups to assess halogen-dependent interactions. Similarly, vary methoxyphenethyl chain length .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases) identifies key hydrogen bonds between fluorine atoms and active-site residues (e.g., backbone amides) .

- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to quantify substituent effects .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar pyrazole-4-carboxamides?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., ATP concentration in kinase assays) across studies, as small variations can skew results .

- Control Experiments : Replicate disputed studies with standardized protocols (e.g., identical cell lines, passage numbers, and incubation times) .

- Substituent-Specific Trends : Fluorine’s electron-withdrawing effects may enhance binding in some targets (e.g., kinases) but reduce solubility, explaining discrepancies in cellular vs. enzymatic assays .

Q. What strategies improve the compound’s metabolic stability in preclinical pharmacokinetic studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the methoxyphenethyl chain, which are cleaved in vivo to release the active compound .

- Cytochrome P450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., demethylation of the methoxy group) and modify vulnerable sites .

- Formulation Optimization : Lipid-based nanoemulsions or cyclodextrin complexes enhance oral bioavailability by improving aqueous solubility .

Key Considerations for Experimental Design

- Data Reproducibility : Document reaction temperatures (±2°C), solvent batch numbers, and catalyst purity to minimize variability .

- Biological Assay Controls : Include positive controls (e.g., staurosporine for kinase assays) and validate target specificity using CRISPR knockouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.